N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine
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Overview
Description
N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine is a synthetic derivative of ractopamine, a compound known for its beta-adrenoceptor agonist properties. This compound is characterized by the presence of benzyloxy and tert-butyldimethylsilyl groups, which enhance its stability and solubility. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine involves multiple steps, including protection, substitution, and deprotection reactions. The process typically starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of beta-adrenoceptor activity.
Industry: Employed in the development of new materials and as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine involves its interaction with beta-adrenoceptors. By binding to these receptors, it activates intracellular signaling pathways that lead to increased protein synthesis and muscle fiber growth. This compound’s unique structure allows for enhanced receptor binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ractopamine: The parent compound, known for its beta-adrenoceptor agonist properties.
Clenbuterol: Another beta-adrenoceptor agonist with similar applications in muscle growth and fat reduction.
Salbutamol: A beta-adrenoceptor agonist commonly used in the treatment of asthma.
Uniqueness
N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine stands out due to its enhanced stability and solubility, attributed to the presence of benzyloxy and tert-butyldimethylsilyl groups. These modifications improve its performance in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO4Si3/c1-39(22-23-40-24-32-45(33-25-40)53-56(11,12)48(2,3)4)51(36-41-26-30-44(31-27-41)52-38-42-20-18-17-19-21-42)37-47(55-58(15,16)50(8,9)10)43-28-34-46(35-29-43)54-57(13,14)49(5,6)7/h17-21,24-35,39,47H,22-23,36-38H2,1-16H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPTTKBLFEMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO4Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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